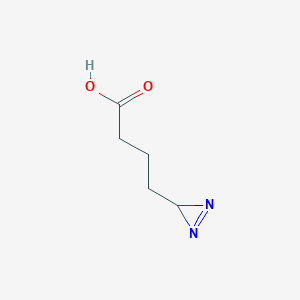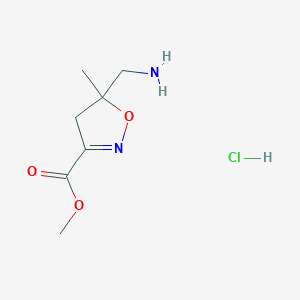
4-(3H-Diazirin-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(3H-Diazirin-3-yl)butanoic acid” is a type of organic molecule that consists of a carbon bound to two nitrogen atoms, which are double-bonded to each other . It is often used in photoaffinity labeling studies to observe a variety of interactions, including ligand-receptor, ligand-enzyme, protein-protein, and protein-nucleic acid interactions .
Synthesis Analysis
The synthesis of diazirines, such as “this compound”, often begins with ketones. These ketones, with the desired substituents, are converted to diaziridines. These diaziridines are then subsequently oxidized to form the desired diazirines .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a carbon bound to two nitrogen atoms, which are double-bonded to each other, forming a cyclopropene-like ring . The molecular formula is C5H8N2O2 .
Chemical Reactions Analysis
Diazirines, like “this compound”, can serve as precursors for carbenes by loss of a molecule of dinitrogen. For example, irradiation of diazirines with ultraviolet light leads to carbene insertion into various C−H, N−H, and O−H bonds .
Scientific Research Applications
Optical Gating of Synthetic Ion Channels
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid demonstrates the potential for optical gating in synthetic ion channels. This approach uses photolabile hydrophobic molecules to control the permselective transport of ionic species, paving the way for applications in light-induced controlled release, sensing, and information processing (Ali et al., 2012).
Fermentative Butanol Production
Butanol, a product of fermentative processes by clostridia, showcases the biotechnological utility of butanoic acid derivatives. This research highlights the resurgence of interest in butanol as a renewable resource for chemicals and fuel, spurred by advances in biotechnology (Lee et al., 2008).
Chromatography of Phenolic Substances
The utility of butanoic acid in chromatographic separation and identification of phenolic substances is outlined, showing its role in analytical chemistry for the study of natural products (Barton et al., 1952).
Mechanism of Action
The mechanism of action of “4-(3H-Diazirin-3-yl)butanoic acid” involves its use as a photo-reactive, crosslinking reagent. When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(3H-diazirin-3-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c8-5(9)3-1-2-4-6-7-4/h4H,1-3H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPJWNIHJGAYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1N=N1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2651266.png)

![4,4,4-Trifluoro-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid](/img/structure/B2651269.png)



![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2651277.png)





